molecular formula C5H3F9O3 B1333612 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol CAS No. 330562-43-1

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Cat. No.: B1333612
CAS No.: 330562-43-1
M. Wt: 282.06 g/mol
InChI Key: MRBIEXKSTURAOV-UHFFFAOYSA-N
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Description

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a fluorinated organic compound with the empirical formula C5H3O3F9 and a molecular weight of 282.06 g/mol . This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol typically involves the reaction of tetrafluoroethylene with appropriate reagents under controlled conditions. One common method includes the addition of bromine to tetrafluoroethylene, followed by condensation, neutralization, and distillation to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as hydroxide ions (OH-). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: Its stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.

    Medicine: This compound is explored for its potential use in pharmaceuticals, especially in the design of drugs with enhanced stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The pathways involved often include the inhibition of enzymatic activities or the alteration of molecular structures, contributing to its effects in various applications .

Comparison with Similar Compounds

Compared to other fluorinated compounds, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol stands out due to its unique combination of multiple fluorine atoms and ether linkages. Similar compounds include:

These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O3/c6-2(7,1-15)16-3(8,9)4(10,11)17-5(12,13)14/h15H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBIEXKSTURAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381087
Record name 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330562-43-1
Record name 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Reactant of Route 2
1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Reactant of Route 3
1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Reactant of Route 4
Reactant of Route 4
1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Reactant of Route 5
1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Reactant of Route 6
1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

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